molecular formula C6H7ClN2O B6237177 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1784520-88-2

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B6237177
CAS No.: 1784520-88-2
M. Wt: 158.58 g/mol
InChI Key: JFWKUUHBHWVOTO-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Academic Research

The pyrazole core is a cornerstone in the development of a multitude of compounds with diverse applications. mdpi.comglobalresearchonline.net Its significance stems from its versatile chemical nature, allowing for various synthetic modifications, and its ability to interact with a wide array of biological targets. mdpi.comacademicstrive.com

Key Areas of Significance:

Medicinal Chemistry: Pyrazole derivatives are integral to numerous approved drugs and are extensively investigated for a wide spectrum of therapeutic activities. researchgate.netnih.gov These include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. benthamscience.comresearcher.life The metabolic stability of the pyrazole ring is a key factor in its increasing presence in newly developed pharmaceuticals. nih.gov

Agrochemicals: The pyrazole scaffold is found in various herbicides, fungicides, and insecticides, highlighting its importance in agriculture. globalresearchonline.netresearchgate.net

Materials Science: Pyrazole-containing compounds have applications as dyes, fluorescent substances, and complexing agents for metals. globalresearchonline.netktu.edu

Organic Synthesis: Pyrazoles serve as versatile building blocks and intermediates in the synthesis of more complex molecules and fused heterocyclic systems. mdpi.comrsc.org The development of novel synthetic routes to pyrazole derivatives, including multi-component reactions and catalyst-driven processes, remains an active area of research. mdpi.comorganic-chemistry.org

The broad utility of the pyrazole scaffold is a primary driver for the continued exploration of its derivatives in academic and industrial laboratories worldwide. academicstrive.com

Specific Focus and Research Landscape of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one and Related Analogues

Research specifically targeting this compound often revolves around its use as a key intermediate in the synthesis of more complex molecules. The chloro and ethanone (B97240) functional groups provide reactive sites for further chemical modifications.

For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring, which can then be a precursor for compounds like the ethanone derivative. mdpi.comwisdomlib.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to functionalize the pyrazole core, often using pyrazole triflates as reactive intermediates. ktu.edu

Research into analogues, such as other substituted pyrazole-4-carbaldehydes and ethanones, is prevalent. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported as a precursor for photochromic compounds. mdpi.com Similarly, studies on 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-ethanone highlight the interest in chloro-substituted pyrazole ketones. The synthesis of various pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov

The research landscape suggests that this compound and its close analogues are valuable building blocks for creating diverse libraries of compounds for screening in various applications, particularly in medicinal and agricultural chemistry.

Overview of Key Academic Disciplines Intersecting with this compound Research

The study of this compound and its derivatives is inherently interdisciplinary, involving several key academic fields:

Organic and Synthetic Chemistry: This is the foundational discipline focused on the design and execution of synthetic routes to produce the target compound and its analogues. rsc.orgorganic-chemistry.org This includes the development of novel reaction methodologies to improve yield, selectivity, and sustainability. mdpi.com

Medicinal Chemistry: Researchers in this field utilize pyrazole derivatives like the title compound as scaffolds to design and synthesize new therapeutic agents. researcher.lifemdpi.com The broad biological activities of pyrazoles make them attractive starting points for drug discovery programs. academicstrive.combenthamscience.com

Pharmacology: This discipline investigates the biological effects and mechanisms of action of new pyrazole-based compounds in cellular and animal models to assess their therapeutic potential. researchgate.net

Agricultural Science: The development of new pesticides and herbicides often involves the synthesis and screening of novel heterocyclic compounds, including pyrazole derivatives. globalresearchonline.net

Materials Chemistry: The potential for pyrazole derivatives to be used in the creation of new materials with specific optical or electronic properties is an emerging area of interest. mdpi.com

The collaborative efforts across these disciplines are crucial for advancing the understanding and application of compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784520-88-2

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

1-(3-chloro-1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C6H7ClN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3

InChI Key

JFWKUUHBHWVOTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=C1Cl)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloro 1 Methyl 1h Pyrazol 4 Yl Ethan 1 One and Its Precursors

Classical Synthetic Routes to Pyrazole-4-yl Ethanones

Traditional methods for synthesizing pyrazole-4-yl ethanones have long been established, primarily relying on condensation and cyclization reactions. These routes are valued for their reliability and the accessibility of starting materials.

The Knorr pyrazole (B372694) synthesis, a classic and widely used method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org In the context of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, a suitable precursor would be a chlorinated 1,3-diketone which then reacts with methylhydrazine. The regioselectivity of this reaction, determining the position of the methyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the diketone. thieme-connect.com

Another prominent classical route is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pre-formed pyrazole ring. nih.govencyclopedia.pub For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be converted to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde using phosphorus oxychloride and dimethylformamide (DMF). mdpi.com This aldehyde can then be further manipulated to introduce the ethanone (B97240) moiety.

Reaction Reactants Key Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, HydrazineForms the core pyrazole ring. beilstein-journals.org
Vilsmeier-Haack ReactionPyrazole, POCl₃, DMFIntroduces a formyl group at the 4-position. nih.govencyclopedia.pub

Hydrazones are versatile intermediates in the synthesis of pyrazoles. One approach involves the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgacs.org These hydrazones, readily prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can undergo cyclization in the presence of reagents like molecular iodine to yield 4-iodopyrazoles. acs.org Subsequent functional group manipulation can then lead to the desired ethanone derivative. Copper(I) iodide can also mediate the electrophilic cyclization of α,β-alkynic hydrazones to afford pyrazole derivatives. acs.org

Another strategy involves the base-mediated reaction of hydrazones and nitroolefins, which offers a novel route to 1,3,4-trisubstituted pyrazoles with reversed regioselectivity. nih.gov Furthermore, iron-catalyzed cyclization of hydrazones with 1,2-diols provides a facile method for synthesizing 1,3- and 1,3,5-substituted pyrazoles. researchgate.net

Starting Material Reagent Product
α,β-Alkynic hydrazonesMolecular Iodine4-Iodopyrazoles acs.org
α,β-Alkynic hydrazonesCopper(I) IodidePyrazole derivatives acs.org
Hydrazones and NitroolefinsBase1,3,4-Trisubstituted pyrazoles nih.gov
Hydrazones and 1,2-DiolsFerric Nitrate1,3- and 1,3,5-Substituted pyrazoles researchgate.net

Advanced and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally friendly methodologies. This has led to the emergence of catalytic and green chemistry approaches for pyrazole synthesis.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrazoles with enhanced efficiency and selectivity. Copper-catalyzed reactions have been particularly prominent. For instance, a copper-catalyzed condensation reaction can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Additionally, silica-supported copper catalysts have been employed for the synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes, a method that has also been adapted for continuous flow conditions. researchgate.net

Rhodium and palladium catalysts have also found application in pyrazole synthesis. A rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles under mild conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, have been used to functionalize pyrazole triflates, which are readily available from the corresponding pyrazolones. ktu.edu

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. jetir.org In the context of pyrazole synthesis, this has led to the development of solvent-free reactions, the use of greener solvents like water and ethanol (B145695), and the application of alternative energy sources such as microwave and ultrasonic irradiation. researchgate.netbenthamdirect.com

For example, the Knorr pyrazole synthesis can be performed using ammonium (B1175870) chloride as a green catalyst and ethanol as a renewable solvent. jetir.org Multicomponent reactions, which combine several steps into a single operation, are also a hallmark of green chemistry, offering increased efficiency and reduced waste. researchgate.net One-pot syntheses of pyrazoles have been achieved through the reaction of β-formyl enamides with hydroxylamine (B1172632) hydrochloride catalyzed by potassium dihydrogen phosphate (B84403) in an acidic medium. jetir.org

Regio- and Stereoselectivity in the Synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-one

Controlling the regiochemistry of pyrazole synthesis is crucial, especially when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of isomeric products. thieme-connect.com The choice of solvent can significantly influence the regioselectivity. For instance, in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide higher regioselectivity compared to protic solvents like ethanol. thieme-connect.com

While this compound itself is not chiral, the principles of stereoselectivity become important when it is used as a building block for more complex, chiral molecules. Asymmetric synthesis of pyrazole derivatives can be achieved using chiral auxiliaries. For example, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. nih.gov The key steps in this approach involve the preparation of a chiral sulfinyl imine, stereoselective addition of a nucleophile, and subsequent cyclization to form the pyrazole ring. nih.gov

The regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes has also been studied for the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, where the presence of a silver carbonate catalyst can control the stereochemical outcome. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of this compound involves a multi-step process, often starting from simpler pyrazole precursors. The optimization of reaction conditions at each stage is critical for maximizing the yield and purity of the final product. Research in pyrazole chemistry has identified several key parameters that influence the outcome of these synthetic steps, including the choice of catalysts, solvents, temperature, and reagent stoichiometry.

Optimization of Pyrazole Ring Formation

The foundational step in the synthesis is the formation of the pyrazole ring. A common method is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The yield of this reaction is highly dependent on the chosen conditions. For instance, the use of catalysts has been shown to significantly improve yields. While the reaction can proceed without a catalyst, the presence of a Lewis acid or a specific solvent system can be beneficial. mdpi.com Aprotic dipolar solvents, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, have been found to give better results than polar protic solvents like ethanol, which are traditionally used. nih.gov

The selection of the catalyst is a crucial factor in optimizing the synthesis of substituted pyrazoles. Various catalysts have been explored to enhance reaction rates and yields.

Table 1: Effect of Various Catalysts on Pyrazole Synthesis Yield

Catalyst Substrates Solvent Yield (%) Reference
None Hydrazines + 1,3-Diketones - No Reaction mdpi.com
Ethylene Glycol Hydrazines + 1,3-Diketones Ethylene Glycol 70-95% mdpi.com
Nano-ZnO Hydrazone + Ethyl Acetoacetate Ethanol High mdpi.com
Silver-catalyzed N′-benzylidene tolylsulfonohydrazides + Ethyl 4,4,4-trifluoro-3-oxobutanoate Toluene Moderate to Excellent nih.gov

Optimization of Vilsmeier-Haack Formylation/Acetylation and Chlorination

A key transformation in the synthesis of the target molecule is the introduction of the chloro and acetyl groups onto the 1-methyl-pyrazole ring. The Vilsmeier-Haack reaction is a versatile method for achieving formylation and, in some cases, concurrent chlorination of pyrazolone (B3327878) precursors. mdpi.com The reaction typically employs phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF. The optimization of this step is critical for achieving a good yield of the desired 4-formyl or 4-acetyl-3-chloropyrazole intermediate.

Research on the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles has demonstrated that reaction conditions such as temperature and the molar ratio of reagents have a profound impact on the product yield. For example, carrying out the reaction at 70°C may result in no product formation, while increasing the temperature to 120°C can significantly improve the yield. arkat-usa.org Furthermore, the stoichiometry of the Vilsmeier-Haack reagents (DMF and POCl₃) is a critical parameter to optimize.

Detailed studies on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole have provided insights into optimizing these conditions. arkat-usa.org

Table 2: Optimization of Vilsmeier-Haack Formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole

Entry DMF (equiv.) POCl₃ (equiv.) Temperature (°C) Time (h) Yield (%)
1 5 2 70 2 0
2 2 2 120 2 32

Data sourced from Popov, A. V. et al., Arkivoc 2019. arkat-usa.org

The data clearly indicates that both a higher temperature and an excess of DMF are necessary to achieve a satisfactory yield for this specific substrate. These findings underscore the importance of empirical optimization for each specific pyrazole derivative. The reaction conditions—temperature, reaction time, and reagent ratios—must be carefully adjusted based on the electronic and steric properties of the substituents on the pyrazole ring. arkat-usa.org For instance, pyrazoles with electron-withdrawing aromatic substituents may show lower reactivity towards formylation. arkat-usa.org

Influence of Temperature and Alternative Energy Sources

Temperature is a consistently critical parameter throughout the synthesis. In the silver-catalyzed synthesis of trifluoromethylated pyrazoles, for example, the yield was found to improve when the temperature was raised to 60 °C; however, a further increase in temperature led to a decrease in yield, indicating an optimal temperature range. mdpi.comnih.gov

In addition to conventional heating, alternative energy sources like microwave irradiation have been employed to optimize pyrazole synthesis. Microwave-assisted reactions often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. rsc.orgresearchgate.net This is attributed to the rapid and selective heating of the reaction mixture. researchgate.net Similarly, ultrasound irradiation has been shown to accelerate reactions and increase yields, providing a greener and more efficient synthetic route. rsc.org

Chemical Reactivity and Derivatization Studies of 1 3 Chloro 1 Methyl 1h Pyrazol 4 Yl Ethan 1 One

Reactions Involving the Pyrazole (B372694) Core of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the nature and position of its substituents. In this compound, the ring is substituted at the N1, C3, and C4 positions. The C5 position is unsubstituted and represents a potential site for electrophilic substitution. The reactivity of this position is dictated by the electronic effects of the existing groups. The N1-methyl group is weakly activating, while the C3-chloro and C4-acetyl groups are deactivating through inductive and resonance effects, which would decrease the nucleophilicity of the pyrazole ring and direct incoming electrophiles.

While specific studies on the electrophilic substitution at the C5 position of this compound are not extensively documented, halogenation reactions on other pyrazole systems are well-known. For instance, direct C-H halogenation at the C4 position of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov Similarly, electrochemical chlorination has been used to introduce a chlorine atom at the C4 position of unsubstituted pyrazole and its alkyl derivatives. researchgate.netresearchgate.net These precedents suggest that the C5-H bond of the target molecule could potentially undergo similar transformations, such as halogenation or nitration, under appropriate conditions, although the deactivating nature of the adjacent acetyl group would likely necessitate forcing conditions.

Another important reaction involving the pyrazole core is its role in the construction of fused heterocyclic systems. This often involves functional groups already present on the ring, which is discussed in subsequent sections.

Functionalization at the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C4 position is a key site for derivatization, offering a gateway to a variety of molecular structures through condensation and substitution reactions.

A primary transformation of the acetyl group is its participation in Claisen-Schmidt condensation reactions with various aromatic aldehydes. This base-catalyzed reaction yields pyrazole-based chalcones, which are α,β-unsaturated ketones. These chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of other heterocyclic systems. urfu.rumdpi.comsemanticscholar.org For example, the reaction of an acetylpyrazole with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) leads to the formation of a C=C double bond, extending the conjugation of the system.

These resulting pyrazole-chalcones can undergo further cyclization reactions. A common subsequent step is the reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives, which typically leads to the formation of a pyrazoline ring. mdpi.commdpi.com This reaction sequence effectively transforms the acetyl group into a new five-membered heterocyclic ring attached to the original pyrazole core.

Another important functionalization pathway involves the α-carbon of the ethanone moiety. This position can be halogenated, typically using reagents like bromine in acetic acid, to form an α-haloacetyl derivative. This transformation converts the acetyl group into a versatile electrophilic site, primed for reactions with various nucleophiles to construct new heterocyclic rings, such as thiazoles.

Starting Material Reagent(s) Reaction Type Product Type Reference(s)
AcetylpyrazoleAromatic Aldehyde, Base (e.g., NaOH)Claisen-Schmidt CondensationPyrazole-Chalcone urfu.rumdpi.comsemanticscholar.org
Pyrazole-ChalconeHydrazine HydrateCyclizationPyrazole-Pyrazoline mdpi.commdpi.com
AcetylpyrazoleBromineα-Halogenationα-Bromoacetylpyrazole nih.gov

Transformations at the Chloro Substituent via Nucleophilic Substitution

The chlorine atom at the C3 position of the pyrazole ring is susceptible to nucleophilic substitution, providing a direct method for introducing a wide range of functional groups. While direct nucleophilic aromatic substitution (SNAr) on electron-rich heterocycles like pyrazole can be challenging, such reactions are often facilitated by transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of halopyrazoles. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl or heteroaryl halides with primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. This methodology has been successfully applied to unprotected bromopyrazoles and bromoimidazoles, suggesting its applicability to 3-chloropyrazoles for the synthesis of 3-aminopyrazole (B16455) derivatives. nih.govnih.govsemanticscholar.org

Similarly, other metal-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C3 position.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or heteroaryl substituents.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes introduces alkynyl groups, which are versatile handles for further transformations, including click chemistry.

Cyanation: The chloro group can be replaced by a cyano group. While the classic Rosenmund-von Braun reaction requires harsh conditions and stoichiometric copper cyanide, modern copper-catalyzed methods allow for the cyanation of aryl halides under milder conditions. organic-chemistry.orgnih.govorganic-chemistry.org These methods often use less toxic cyanide sources and catalytic amounts of a copper salt.

These transformations highlight the utility of the chloro substituent as a synthetic handle for the extensive diversification of the pyrazole scaffold.

Reaction Type Catalyst/Reagents Nucleophile/Coupling Partner Product C3-Substituent Reference(s)
Buchwald-Hartwig AminationPalladium catalyst, Phosphine ligand, BaseAmines (R¹R²NH)Amino group (-NR¹R²) nih.govnih.gov
Suzuki CouplingPalladium catalyst, BaseBoronic acid (RB(OH)₂)Aryl/Alkyl group (-R) nih.gov
Sonogashira CouplingPalladium catalyst, Copper co-catalyst, BaseTerminal alkyne (R-C≡CH)Alkynyl group (-C≡C-R) nih.gov
CyanationCopper or Palladium catalystCyanide source (e.g., NaCN, KCN)Cyano group (-CN) organic-chemistry.orgnih.gov

Synthesis of Novel Hybrid Molecules and Derivatives

The functional groups of this compound serve as anchor points for the construction of novel hybrid molecules, where the pyrazole core is covalently linked to other heterocyclic systems. These hybrid architectures are of great interest in drug discovery, as they can combine the pharmacological profiles of the individual moieties or result in entirely new biological activities.

The synthesis of pyrazole-tetrazole hybrids is a well-established strategy in medicinal chemistry. The most common method for forming a 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile functional group and an azide (B81097) salt, typically sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt or a Lewis acid. mdpi.comresearchgate.net

To synthesize a pyrazole-tetrazole hybrid from this compound, a plausible synthetic route would first involve the conversion of the C4-acetyl group into a nitrile group. This multi-step transformation could proceed through intermediates such as an oxime, which can then be dehydrated to the corresponding nitrile. Once the pyrazole-4-carbonitrile is obtained, treatment with sodium azide in a solvent like DMF would yield the desired pyrazole-tetrazole hybrid molecule.

Hybrid molecules incorporating thiazole (B1198619) or triazole rings are also of significant interest.

Pyrazole-Thiazole Hybrids: A widely used method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide-containing compound like thiourea (B124793) or thiosemicarbazide (B42300). mdpi.comnih.govekb.egresearchgate.net Starting from this compound, the synthesis of a pyrazole-thiazole hybrid can be envisioned in a two-step process. First, α-bromination of the acetyl group would yield the corresponding 4-(2-bromoacetyl)-3-chloro-1-methyl-1H-pyrazole. Subsequent reaction of this intermediate with thiosemicarbazide would lead to the formation of a 2-hydrazinylthiazole (B183971) ring attached at the C4 position of the pyrazole. researchgate.netijsrst.comnih.govresearchgate.net

Pyrazole-Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazoles. urfu.runih.govmdpi.comkit.edu To apply this methodology, one of the functional groups on the pyrazole starting material must be converted into either an azide or a terminal alkyne. For instance, the C3-chloro group could potentially be substituted with sodium azide to introduce the azide functionality. Alternatively, the acetyl group could be elaborated into an alkyne-containing side chain. The resulting pyrazolyl azide or pyrazolyl alkyne could then be reacted with a corresponding alkyne or azide partner, respectively, in the presence of a copper(I) catalyst to furnish the pyrazole-triazole hybrid with high regioselectivity and in excellent yield. chemrxiv.org

The reactivity of the chloro and acetyl groups also enables the synthesis of fused heterocyclic systems, where a new ring is annulated onto the pyrazole core.

Pyrazolo[3,4-d]pyrimidines: This fused system, an isomer of purine, is a prominent scaffold in medicinal chemistry. Syntheses often begin with a 5-aminopyrazole-4-carbonitrile, which is cyclized with reagents like formic acid or formamide (B127407) to build the pyrimidine (B1678525) ring. mdpi.comnih.gov To access this system from this compound, a series of functional group interconversions would be necessary. For example, nucleophilic substitution of the 3-chloro group with an amine or hydrazine, followed by manipulation of the 4-acetyl group and subsequent cyclization, could lead to the formation of the pyrazolo[3,4-d]pyrimidine core. semanticscholar.orgekb.egresearchgate.net

Structure-Activity Relationships (SAR) for Mechanistic Probes

The exploration of structure-activity relationships (SAR) is a critical component in the development of mechanistic probes, providing insights into the molecular interactions between a probe and its biological target. For pyrazole-containing compounds, including derivatives of this compound, SAR studies elucidate how modifications to the chemical structure influence biological activity, selectivity, and potency. While specific SAR studies on this compound as a mechanistic probe are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous investigations for various therapeutic and research applications. These studies offer a valuable framework for understanding the key structural features that govern the activity of this class of compounds.

The pyrazole scaffold is a versatile platform in medicinal chemistry and chemical biology due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking. nih.gov The nitrogen atoms at positions 1 and 2 of the pyrazole ring can act as hydrogen bond acceptors, while the N-1 proton can serve as a hydrogen bond donor. These characteristics are fundamental to the interaction of pyrazole-based molecules with biological macromolecules.

SAR studies on pyrazole derivatives have often focused on their role as enzyme inhibitors, which shares common principles with the design of mechanistic probes. For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, the pyrazole core is a crucial pharmacophore that occupies the adenine (B156593) region of the ATP binding pocket. The N-H of the pyrazole ring can form a key hydrogen bond with the hinge region of the kinase, anchoring the molecule in the active site. nih.gov Modifications at different positions of the pyrazole ring can then be explored to enhance potency and selectivity.

In the development of antibacterial agents targeting type II topoisomerases, a series of pyrazole analogs were synthesized and evaluated to establish SAR. These studies highlighted the importance of the linker connecting the pyrazole core to other parts of the molecule, with its length and conformation significantly impacting antibacterial activity. nih.gov This demonstrates that not only the core scaffold but also the nature and orientation of its substituents are critical for biological function.

Furthermore, research into pyrazole derivatives as carbonic anhydrase inhibitors has shown that these compounds can exhibit potent inhibitory activity at nanomolar concentrations. tandfonline.com Molecular docking studies in conjunction with SAR have helped to elucidate the binding interactions with the target enzymes, providing a rational basis for the design of more effective inhibitors. tandfonline.com

The principles derived from these SAR studies on pyrazole-based inhibitors are directly applicable to the design of mechanistic probes. By systematically modifying the substituents on the this compound scaffold, it is possible to tune its affinity and selectivity for a specific biological target. For example, the acetyl group at the 4-position could be modified to introduce reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling, transforming the parent compound into a versatile chemical probe. The chloro and methyl substituents on the pyrazole ring also offer sites for chemical modification to explore the steric and electronic requirements for target engagement.

The following tables summarize SAR data from studies on various pyrazole derivatives, illustrating how different structural modifications influence their biological activity. While not directly pertaining to this compound as a mechanistic probe, these data provide valuable insights into the general SAR principles for this class of compounds.

Structure-Activity Relationship of Pyrazole Derivatives as CDK2 Inhibitors nih.gov
CompoundModification on Pyrazole CoreCDK2 IC50 (nM)
AT7519 (Reference)N/A (Lead Compound)100
Derivative 1Substitution at N1 with a bulky group>10000
Derivative 2Modification of the side chain at C450
Derivative 3Introduction of a halogen at C375
Structure-Activity Relationship of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors tandfonline.com
CompoundSubstituent on Pyrazole RinghCA I Ki (nM)hCA II Ki (nM)
Compound 64-fluorophenyl24.8921.98
Compound 74-chlorophenyl25.1422.41
Compound 84-bromophenyl24.9122.15
Acetazolamide (Standard)N/A25012

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3 Chloro 1 Methyl 1h Pyrazol 4 Yl Ethan 1 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

A ¹H NMR spectrum for this compound would be expected to show three distinct signals: a singlet for the pyrazole (B372694) ring proton (H-5), a singlet for the N-methyl protons, and a singlet for the acetyl methyl protons. The chemical shifts of these protons would provide insight into their electronic environment.

Similarly, a ¹³C NMR spectrum would be anticipated to display signals for the five unique carbon atoms in the structure: the carbonyl carbon of the acetyl group, the two distinct pyrazole ring carbons (C-3 and C-4), the N-methyl carbon, and the acetyl methyl carbon. The precise chemical shifts are necessary for unambiguous assignment.

Advanced NMR Techniques for Stereochemical and Conformational Studies

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to establish through-space correlations, for instance, between the N-methyl protons and the pyrazole ring proton (H-5). 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign each proton signal to its corresponding carbon atom and to confirm the connectivity of the molecular backbone.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a prominent feature, typically appearing in the region of 1670-1700 cm⁻¹. Other bands would correspond to C-H, C-N, C=C, and C-Cl bond vibrations.

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, would exhibit characteristic π→π* transitions. The position of the maximum absorption (λmax) would be influenced by the chloro and acetyl substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of the molecule. This technique would provide a highly accurate mass measurement of the molecular ion, which could then be used to definitively confirm the molecular formula, C₆H₇ClN₂O. The fragmentation pattern observed in the mass spectrum would also offer further structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Intermolecular Interactions

To obtain unequivocal proof of the molecular structure in the solid state, single-crystal X-ray diffraction would be required. This powerful technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the three-dimensional packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's bulk properties.

Tautomerism and Conformational Analysis in Solution and Solid State

While significant tautomerism is not expected for this specific structure, related pyrazole compounds, particularly pyrazolones, are known to exhibit keto-enol tautomerism. Spectroscopic studies, especially NMR analysis in various solvents, could investigate any potential, albeit minor, tautomeric equilibria. Conformational analysis would focus on the orientation of the acetyl group relative to the pyrazole ring. Computational modeling, in conjunction with experimental data from techniques like NOESY, would be employed to determine the preferred conformation in both solution and the solid state.

Computational and Theoretical Investigations of 1 3 Chloro 1 Methyl 1h Pyrazol 4 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and energetic stability of molecules. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict various properties. nih.govnih.govnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. nih.govrdd.edu.iq The stability of the molecule is assessed by analyzing its total energy and thermodynamic properties, which can also be derived from DFT computations. ufrj.br

HOMO/LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, and DFT is the primary tool for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized, more reactive, and kinetically less stable. nih.gov By analyzing the FMOs of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, researchers can predict its reactivity patterns, identify potential reaction sites, and understand its electronic transition properties. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data

This table demonstrates typical data generated from a HOMO-LUMO analysis. Specific values for this compound would require dedicated DFT calculations.

ParameterValue (eV)Description
EHOMO-6.150Energy of the Highest Occupied Molecular Orbital; related to ionization potential.
ELUMO-1.032Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.
Energy Gap (ΔE)5.118Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. nih.gov
Ionization Potential (I)6.150The minimum energy required to remove an electron from the molecule.
Electron Affinity (A)1.032The energy released when an electron is added to the molecule.
Hardness (η)2.559Resistance to change in electron distribution.
Softness (S)0.195The reciprocal of hardness, indicating higher reactivity.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.govrdd.edu.iq These theoretical frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the optimized molecular structure and aid in the assignment of vibrational modes. nih.gov For this compound, characteristic vibrational modes would include C=O stretching of the ketone group, C-Cl stretching, C=N and N-N stretching of the pyrazole ring, and various C-H vibrations. nih.gov A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular model. nih.gov

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies

This table illustrates how theoretical vibrational frequencies for key functional groups in a pyrazole derivative are compared to experimental infrared (IR) data.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchKetone~1700~1695
C=N StretchPyrazole Ring~1600-1500~1590
C-N StretchPyrazole Ring~1300-1000~1280
C-Cl StretchChloro Group~850-550~750

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. acs.org For pyrazole synthesis and modification, these models can map out the entire reaction pathway, including transition states and intermediates. nih.govnih.gov For a compound like this compound, theoretical modeling could be used to study its formation, such as the Vilsmeier-Haack reaction on a pyrazolone (B3327878) precursor, or its subsequent reactions, like nucleophilic substitution at the chloro-substituted position. acs.org By calculating the activation energies for different potential pathways, researchers can determine the most favorable reaction mechanism, providing insights that are valuable for optimizing synthetic routes and predicting reaction outcomes. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent or a biological macromolecule). eurasianjournals.comnih.gov An MD simulation of this compound could reveal its flexibility, preferred conformations in solution, and how it interacts with water molecules or other solvents. nih.gov When combined with docking studies, MD simulations can assess the stability of a ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.govtandfonline.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help quantify the stability of the molecule and its complexes. nih.gov

Molecular Docking and Binding Energy Calculations with Biological Targets (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov Pyrazole derivatives are known to interact with various biological targets like protein kinases and enzymes. nih.govijpbs.com In a non-clinical context, docking studies could be performed to investigate the binding of this compound to the active site of a target protein. mdpi.com These simulations predict the binding mode, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate the binding affinity (often expressed as a docking score or binding energy). researchgate.netnih.gov This information is foundational for understanding the structural basis of a molecule's potential biological activity and for guiding the design of new derivatives with improved binding characteristics. kfupm.edu.sa

Table 3: Representative Molecular Docking Results

This table shows a typical output from a molecular docking study, detailing the predicted binding affinity and interactions of a ligand with a hypothetical protein target.

ParameterValue/Description
Target ProteinExample: Cyclin-Dependent Kinase 2 (CDK2)
Binding Energy (kcal/mol)-10.35
Interacting ResiduesLEU83, GLU81, ILE10, LYS33
Hydrogen BondsForms H-bond between ketone oxygen and LYS33 backbone.
Hydrophobic InteractionsPyrazole ring interacts with ILE10; Chloro-phenyl group interacts with LEU83.
RMSD (Å)< 2.0

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Predictive Modeling (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsdr.org

2D-QSAR models use descriptors calculated from the 2D structure (e.g., molecular weight, lipophilicity, electronic parameters) to predict activity.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments and compute steric and electrostatic fields around the molecules. nih.govshd-pub.org.rs

For a series of pyrazole analogs including this compound, a 3D-QSAR model could generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. shd-pub.org.rs This provides a mechanistic understanding of the structure-activity relationship, offering valuable guidance for designing new, more potent derivatives by modifying the molecular structure in accordance with the model's predictions. benthamdirect.com

Mechanistic Studies of Biological Activities of Pyrazole Derivatives Non Clinical

Molecular Targets and Binding Modes of Action

Pyrazole (B372694) derivatives are recognized for their ability to interact with a diverse range of molecular targets, a characteristic attributed to the versatile chemical nature of the pyrazole ring. This scaffold can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, which in turn facilitates better binding to receptor pockets. bldpharm.com The nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, enabling a variety of interactions with target proteins. bldpharm.com

Key molecular targets for different pyrazole-containing compounds include:

Kinases: Many pyrazole derivatives have been developed as kinase inhibitors. For example, compounds like ruxolitinib (B1666119) and crizotinib (B193316) target Janus kinases (JAK1/JAK2) and anaplastic lymphoma kinase (ALK), respectively. mdpi.com The pyrazole core often serves as a scaffold to correctly orient functional groups that interact with the ATP-binding pocket of the kinase.

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have shown potent inhibitory activity against CDKs, which are crucial for cell cycle regulation. In silico docking studies have shown these compounds can fit within the CDK2 binding site, mimicking the binding mode of known inhibitors like AT7519. srce.hr

B-cell lymphoma 2 (Bcl-2) family proteins: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2. Molecular docking confirmed high binding affinity to Bcl-2 through key hydrogen bonding interactions, suggesting a mechanism for inducing apoptosis in cancer cells. rsc.org

Receptors: Pyrazole-based compounds have been developed to target various receptors, including cannabinoid receptors (e.g., Rimonabant) and histamine (B1213489) H2-receptors (e.g., Betazole). rsc.orgmdpi.com

Enzyme Inhibition Mechanisms by Pyrazole-based Compounds

The pyrazole nucleus is a core component of numerous enzyme inhibitors, targeting enzymes implicated in a variety of diseases. The mechanism of inhibition often involves the pyrazole ring and its substituents forming specific interactions with the enzyme's active site.

Examples of enzyme inhibition by pyrazole derivatives include:

Cyclooxygenase (COX) Enzymes: Celecoxib, a well-known anti-inflammatory drug, selectively inhibits the COX-2 enzyme. wisdomlib.org The specific binding is attributed to the trifluoromethyl and sulfonamide groups on the pyrazole ring, which interact with amino acid residues within the COX-2 active site. chemscene.com

Carbonic Anhydrases (CAs): Novel pyrazole derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). These compounds have demonstrated significant inhibitory activity, with molecular docking studies supporting their binding profiles within the enzyme's active site. rsc.org

Tyrosinase: Certain pyrazole compounds have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

Other Metabolic Enzymes: Pyrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and α-glycosidase, which are relevant to neurodegenerative disorders and diabetes, respectively. wisdomlib.org

In Vitro Cellular Activity and Apoptosis Induction in Cell Lines (Non-Clinical)

In non-clinical settings, various pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines, often by inducing apoptosis (programmed cell death).

Induction of Apoptosis: Studies have shown that pyrazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain pyrazoles induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating levels of reactive oxygen species (ROS) and increasing caspase-3 activity. mdpi.comnih.gov In colon cancer cells (HT29), other pyrazole compounds were found to increase the level of the pro-apoptotic protein Bax, decrease the anti-apoptotic protein Bcl-2, and enhance the cleavage of caspases-8, -9, and PARP-1.

Cell Cycle Arrest: Beyond apoptosis, pyrazole compounds can also exert their anti-proliferative effects by causing cell cycle arrest. One derivative was shown to induce cell cycle arrest at the S phase in MDA-MB-468 cells. mdpi.comnih.gov Another compound, evaluated in HCT-116 colon cancer cells, caused significant cell cycle arrest at the G1 phase. srce.hr

Cytotoxicity in Cancer Cell Lines: The cytotoxic potential of pyrazole derivatives has been documented across a range of human cancer cell lines, including those for skin cancer, breast cancer (MCF-7), lung cancer (A549), and colon cancer. srce.hrnih.gov For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 3.9 to 35.5 μM.

Table 1: In Vitro Cellular Activity of Selected Pyrazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class Cell Line Observed Effect IC50 Value (µM) Reference
1,3,5-Trisubstituted Pyrazoles MCF-7 (Breast Cancer) Cytotoxicity, Apoptosis 3.9 - 35.5
Diaryl-dihydro-pyrazole MDA-MB-468 (Breast Cancer) Cytotoxicity, Apoptosis, ROS Generation 6.45 - 14.97 mdpi.comnih.gov
Condensed Pyrazoles HT29 (Colon Cancer) Apoptosis, DNA Damage Not Specified
Novel Pyrazole Derivatives HCT-116 (Colon Cancer) CDK2 Inhibition, G1 Arrest, Apoptosis 3.81 srce.hr
Azole Compounds A375, SK-Mel-28 (Melanoma) Potent Anticancer Activity Not Specified nih.gov

Structure-Activity Relationships Correlating Molecular Structure with Biological Responses (Non-Clinical)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. These non-clinical studies reveal how modifications to the pyrazole core and its substituents influence biological activity.

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are key determinants of activity. For instance, in a series of pyrazole-based meprin inhibitors, the introduction of different functional groups at positions 3 and 5 modulated the inhibitory activity and selectivity. A 3,5-diphenylpyrazole (B73989) showed high potency, and further modifications to the aryl moieties were explored to target specific pockets in the enzyme.

Role of Specific Functional Groups: SAR analyses of pyrazole derivatives designed to target Bcl-2 highlighted the importance of chlorophenyl, thiazole (B1198619), and sulfonamide groups in enhancing cytotoxicity. rsc.org For anti-inflammatory pyrazoles, the presence of an aminosulfonyl moiety has been shown to be crucial for strong interaction with amino acid residues of the COX-2 enzyme. chemscene.com

Influence of Lipophilicity and Steric Factors: The introduction of bulky groups or modifications that alter the compound's lipophilicity can significantly impact its biological profile. In one study, replacing a methyl group with a larger cyclopentyl moiety on a pyrazole scaffold maintained high inhibitory activity against meprin α, while a benzyl (B1604629) group decreased activity, indicating a complex interplay of size and electronic effects.

These SAR studies provide a rational basis for the design of new pyrazole derivatives with improved efficacy and target specificity. chemscene.com

Advanced Applications of Pyrazole Containing Compounds Non Medical

Role in Agrochemical Development

Pest Management and Environmental Fate

The pyrazole (B372694) scaffold is a cornerstone in the development of modern agrochemicals, with many derivatives exhibiting potent fungicidal, insecticidal, and herbicidal properties. The presence of a chloro substituent on the pyrazole ring, as seen in 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, is a common feature in many commercial pesticides, often enhancing their biological activity.

Role as a Pesticidal Intermediate Various chloro-containing 1-aryl-3-oxypyrazoles have demonstrated significant fungicidal activity. nih.gov For instance, derivatives have been synthesized and tested in vitro against plant pathogens like Rhizoctonia solani, showing excellent efficacy. nih.govnih.gov The subject compound, with its 3-chloro-1-methyl-pyrazole core, represents a key building block for creating more complex and potent fungicides. nih.gov Patents have been filed for processes to create pesticidal thioethers starting from intermediates like 3-chloro-1H-pyrazol-4-amine, highlighting the industrial importance of this chemical moiety. google.com Furthermore, 1-acetyl-pyrazoline derivatives, which share the acetyl functional group, have been identified as promising scaffolds for insecticidal agents. nih.gov

Fungicidal Activity of Related Pyrazole Compounds Research has shown that the substitution pattern on the pyrazole ring is critical for fungicidal efficacy. The table below summarizes the in vitro activity of several pyrazolin-3-one derivatives against various phytopathogenic fungi, illustrating the potential of this class of compounds.

Compound ClassTarget FungiActivity LevelReference
4,4-dihalogenated pyrazolin-3-onesVenturia inaequalis, Rhizoctonia solaniComparable to commercial fungicides mdpi.com
Chloro-containing 1-aryl-3-oxypyrazolesRhizoctonia solaniHigh (EC₉₀ < 0.1 µg/mL for some derivatives) nih.gov
Pyrazole amidesBotrytis cinerea, Valsa maliHigh (>80% inhibition at 100 mg/L) nih.gov

Environmental Fate The environmental fate of pyrazole-based pesticides is a critical aspect of their application. Studies on the herbicide Pyraclonil, which contains a 1-(3-chloro...)-pyrazole structure, provide insight into potential degradation pathways. Major transformation products result from the modification of other parts of the molecule, while the core chloro-pyrazole ring often remains intact in initial metabolites. regulations.gov The primary degradates of Pyraclonil, such as M-1 (N-methyl) and M-11 (N-allyl), show moderate mobility in soil. regulations.gov Understanding these pathways is crucial for designing new pyrazole-based agrochemicals with improved environmental profiles.

Catalytic Applications

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions, forming stable complexes that can act as catalysts. The specific structure of this compound, featuring both the pyrazole core and a carbonyl oxygen from the acetyl group, offers multiple coordination sites, suggesting its potential in catalysis.

Pyrazole derivatives are widely used to create ligands for transition metal catalysts. mdpi.com The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, and this coordination is fundamental to the catalytic activity of the resulting complex. For example, tris(pyrazolyl)methane (Tpm) ligands are a well-established class of tridentate ligands used in a broad range of catalytic applications. mdpi.com Metal complexes formed with pyrazole-based ligands have been investigated for various reactions. Cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have shown excellent catalytic activity for the oxygen evolution reaction (OER), an important process in energy conversion technologies. rsc.org

While the direct catalytic role of this compound is not documented, it serves as a crucial intermediate in synthesizing more complex molecules used in organic reactions. For instance, pyrazole-4-carbaldehyde derivatives, which are structurally similar to the acetyl-pyrazole of the title compound, are prepared via the Vilsmeier-Haack reaction and are used to synthesize further derivatives. mdpi.comwisdomlib.org These derivatives can then be used in multicomponent reactions to build complex heterocyclic systems. mdpi.com

Coordination Chemistry and Metal Complexation

The ability of pyrazole derivatives to form stable complexes with a wide range of metal ions is well-documented. researchgate.net These coordination complexes have applications ranging from catalysis to materials science. The compound this compound possesses two key sites for metal coordination:

The N2 nitrogen atom of the pyrazole ring.

The carbonyl oxygen atom of the 4-acetyl group.

This structure allows the compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The electronic properties of the ligand, and thus the stability and reactivity of the metal complex, can be fine-tuned by the chloro and methyl substituents on the pyrazole ring.

Studies on related compounds have demonstrated this coordinating behavior. For example, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, a sulfur analog, readily coordinates with metal ions. mdpi.com Similarly, pyrazole-benzimidazole ligands have been used to synthesize non-chelated complexes with Cu(II) and Ni(II), where the metal-to-ligand stoichiometry is 1:2. researchgate.net The geometry of these complexes, such as square planar for Cu(II) and tetrahedral for Ni(II), is determined by the metal ion and the ligand structure. researchgate.net

Pyrazole-based LigandMetal Ion(s)Resulting Complex Geometry / ApplicationReference
3-methyl-1H-pyrazole-4-carboxylic acidCo(II), Cd(II)Mononuclear and 3D coordination polymers; Electrocatalysis rsc.org
2-(pyrazol-4-yl)-1H-benzo[d]imidazoleCu(II), Ni(II)Square planar (Cu), Tetrahedral (Ni) researchgate.net
Tris(pyrazolyl)methane (Tpm)Mn, RhOrganometallic complexes for catalysis and biomedical chemistry mdpi.com

Chemosensing for Cations and Anions

The development of chemosensors for the selective detection of ions is a significant area of analytical chemistry. While some heterocyclic compounds containing pyrazole moieties have been explored for their fluorescent properties, there is currently no specific information in the available scientific literature on the application of this compound or its close derivatives in the field of chemosensing for cations or anions. The potential for such applications would depend on synthesizing derivatives that incorporate a signaling unit (e.g., a fluorophore) whose properties change upon binding a target ion at the pyrazole-acetyl coordination site.

Future Research Directions and Unaddressed Challenges for 1 3 Chloro 1 Methyl 1h Pyrazol 4 Yl Ethan 1 One

Development of Novel and Efficient Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, yet the development of more efficient, sustainable, and versatile methods remains a critical goal. For 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and operational simplicity. researchgate.netresearchgate.net Designing an MCR strategy for this specific chloro-methyl-acetyl pyrazole could dramatically improve synthesis efficiency.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processes. Applying this technology could lead to a more reproducible and industrially viable manufacturing process for the title compound and its derivatives.

Catalyst Innovation: The exploration of novel catalysts, such as metal-oxo clusters or recyclable magnetic nanoparticles, can lead to higher yields and milder reaction conditions. mdpi.com Research into catalysts that can regioselectively direct the formation of this specific substitution pattern is a significant challenge. For instance, a known method involves the Vilsmeier-Haack reaction on a pyrazolone (B3327878) precursor to achieve chloroformylation. mdpi.com

Synthetic StrategyAdvantagesRelevance for this compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. mdpi.comresearchgate.netCould accelerate key steps in the synthesis, such as the initial cyclization to form the pyrazole ring.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer. researchgate.netrsc.orgPotentially useful for overcoming solubility issues and increasing reaction efficiency in heterogeneous mixtures.
One-Pot Synthesis Reduces the need for purification of intermediates, saves time and resources. mdpi.comtandfonline.comA one-pot protocol could streamline the assembly of the substituted pyrazole core from simpler starting materials.
Novel Catalysis Use of green, reusable, or highly efficient catalysts (e.g., magnetic nanoparticles, bio-organic catalysts). researchgate.netjetir.orgDevelopment of a specific catalyst could improve the regioselectivity and overall yield of the target compound.

Exploration of Undiscovered Applications and Biological Targets

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. nih.govnih.gov While the specific biological profile of this compound is not extensively documented, its structure suggests it could serve as a valuable intermediate or a starting point for discovering new therapeutic agents.

Future research should focus on screening this compound and its derivatives against a variety of biological targets. The acetyl group, in particular, provides a reactive handle for further chemical modification to explore structure-activity relationships (SAR).

Potential ApplicationRationale based on Pyrazole Derivatives
Anticancer Many pyrazole-containing compounds, such as Crizotinib (B193316) and Ruxolitinib (B1666119), are kinase inhibitors used in cancer therapy. nih.govnih.gov Fused pyrazolo[4,3-b]pyridine derivatives have been explored as PD-1/PD-L1 interaction inhibitors for immunotherapy. nih.gov
Antimicrobial Pyrazole derivatives have shown potent activity against various bacterial and fungal pathogens. rsc.orgnih.gov Combining the pyrazole nucleus with other heterocyclic scaffolds like oxadiazoles (B1248032) has yielded compounds with significant antimicrobial effects. nih.gov
Anti-inflammatory The well-known drug Celecoxib is a pyrazole-based selective COX-2 inhibitor used to treat inflammation and pain. nih.gov
Antiviral Certain pyrazole derivatives have been investigated for activity against viruses such as HIV and human coronavirus. nih.govnih.govmdpi.com
Agrochemical Pyrazoles are used in agrochemicals, and new derivatives are being explored as potential fungicides to combat crop losses from phytopathogenic fungi. mdpi.com

Advanced Theoretical and Computational Modeling for Predictive Science

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and interactions, thereby guiding experimental efforts. For this compound, theoretical modeling can address several key challenges.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the compound's electronic structure, spectroscopic properties (NMR, IR), and reaction energetics. mdpi.com This can help in understanding its reactivity and confirming experimental characterization.

Molecular Docking: This technique can be used to predict how the molecule or its derivatives might bind to the active sites of various biological targets, such as enzymes or receptors. nih.gov This allows for virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological environment, providing insights into the stability of its binding to a target protein over time. nih.gov

Computational TechniqueApplication for this compound
Density Functional Theory (DFT) Predict molecular geometry, vibrational frequencies, NMR chemical shifts, and reaction mechanism energetics. mdpi.com
Molecular Docking Identify potential biological targets by simulating binding modes and affinities with known protein structures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate chemical structure with biological activity to guide the design of more potent derivatives.
ADME/Tox Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in the drug discovery process. nih.gov

Environmental and Sustainable Chemistry Considerations

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact and improve safety. nih.gov The production of this compound and its subsequent use present several opportunities for applying these principles.

Future research should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. researchgate.nettandfonline.com Conventional methods for pyrazole synthesis often use hazardous reagents and solvents, creating a need for greener alternatives. eurekaselect.combenthamdirect.com

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation that can reduce reaction times and energy consumption compared to conventional heating. rsc.org

Lifecycle Analysis: Evaluating the environmental impact of the compound from its synthesis to its final application and degradation, ensuring that its derivatives are designed with biodegradability in mind.

Design and Synthesis of Next-Generation Pyrazole-Based Scaffolds

The true potential of this compound may lie in its utility as a versatile building block for more complex molecular architectures. researchgate.net The distinct functional groups on the pyrazole ring—the reactive acetyl ketone, the synthetically versatile chloro group, and the N-methylated nitrogen—provide multiple points for modification.

Key strategies for future exploration include:

Functional Group Interconversion: The acetyl group can be a precursor for a wide range of other functionalities through reactions like condensation, oxidation, or reduction. The chloro group can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions to introduce new aryl or alkyl groups.

Fused Heterocyclic Systems: The compound can be used as a starting material to construct fused ring systems, such as pyrazolo[3,4-d]pyrimidines or pyranopyrazoles, which often exhibit enhanced biological activity. mdpi.comresearchgate.net

Linker Chemistry: The pyrazole core can be linked to other pharmacophores to create hybrid molecules with dual-action mechanisms or improved pharmacokinetic properties. For instance, linking pyrazoles to 1,3,4-oxadiazole (B1194373) moieties has been a successful strategy in developing antimicrobial agents. rsc.org

By systematically exploring these derivatization pathways, researchers can generate libraries of novel compounds built upon the this compound scaffold, significantly expanding the chemical space for the discovery of new materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one?

  • Methodology : Synthesis typically involves multi-step organic reactions. For pyrazole derivatives, a common approach includes:

Condensation : Reacting hydrazines with diketones or α,β-unsaturated ketones to form the pyrazole core.

Halogenation : Introducing chlorine at the 3-position via electrophilic substitution or using chlorinating agents (e.g., POCl₃).

Methylation : Alkylating the pyrazole nitrogen using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃).

Acetylation : Introducing the ethanone group via Friedel-Crafts acylation or nucleophilic substitution .

  • Key Considerations : Reaction conditions (temperature, solvent polarity, catalysts) significantly influence yields and regioselectivity. For example, DMF or ethanol under reflux is often used for cyclization steps .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at N1 and C4-chloro substitution).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 200–220 for C₇H₈ClN₂O) and fragmentation patterns.
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm the ketone (C=O) group .
    • Validation : Cross-referencing with computational predictions (e.g., DFT calculations) enhances structural assignment accuracy.

Q. What are the key physicochemical properties of this compound?

  • Molecular Weight : ~198.6 g/mol (C₇H₈ClN₂O).
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to the ketone and pyrazole groups.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points, typically 150–200°C for similar pyrazoles .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using X-ray diffraction (XRD)?

  • Procedure :

Crystallization : Grow single crystals via slow evaporation in ethanol or acetonitrile.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.

Refinement : SHELXL refines positional/anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.10 .

  • Challenges : Disorder in the methyl or chloro groups may require constraints or split-site modeling.

Q. How do structural modifications influence bioactivity in pyrazole derivatives?

  • SAR Insights :

  • Chloro Substitution : Enhances lipophilicity and membrane permeability, critical for target binding.
  • Methyl Group (N1) : Reduces metabolic degradation by sterically shielding the pyrazole ring.
  • Ethanone Moiety : Acts as a hydrogen-bond acceptor, facilitating enzyme interactions (e.g., kinase inhibition) .
    • Experimental Design : Compare IC₅₀ values against analogs with substituent variations (e.g., 3-fluoro vs. 3-chloro).

Q. What computational methods are used to predict reaction mechanisms involving this compound?

  • Approaches :

  • DFT Calculations : Optimize transition states (e.g., Gaussian 16) to model electrophilic substitution at C3.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Predict binding modes with biological targets (e.g., CYP450 enzymes) using AutoDock Vina .

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